6-(2-methylpiperidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
6-(2-methylpiperidin-1-yl)pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 2-methylpiperidin-1-yl group at the 6-position and a cyano group at the 3-position. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylpiperidin-1-yl)pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpiperidine with 3-cyanopyridine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods often employ optimized reaction conditions, including the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-methylpiperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in solvents such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are often performed in solvents like tetrahydrofuran (THF) or ethanol under mild conditions.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides. The reactions are usually conducted in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane or toluene).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce primary amines, and substitution reactions can lead to a variety of substituted pyridine derivatives.
Scientific Research Applications
6-(2-methylpiperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Pyridine derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coordination complexes, due to its unique structural features.
Agrochemicals: Pyridine derivatives, including this compound, are evaluated for their potential as herbicides, insecticides, and fungicides.
Mechanism of Action
The mechanism of action of 6-(2-methylpiperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(2-methylpiperidin-1-yl)pyridine-3-carboximidamide: This compound is structurally similar but contains a carboximidamide group instead of a cyano group.
6-(2-methylpiperidin-1-yl)pyridine-3-carbothioamide: This derivative has a carbothioamide group in place of the cyano group.
Uniqueness
6-(2-methylpiperidin-1-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group at the 3-position and the 2-methylpiperidin-1-yl group at the 6-position contributes to its reactivity and potential applications in various fields. The compound’s unique structure allows for specific interactions with molecular targets, making it a valuable scaffold for drug discovery and other scientific research.
Properties
IUPAC Name |
6-(2-methylpiperidin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-4-2-3-7-15(10)12-6-5-11(8-13)9-14-12/h5-6,9-10H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEAWWSPIMQXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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